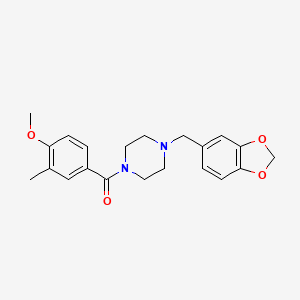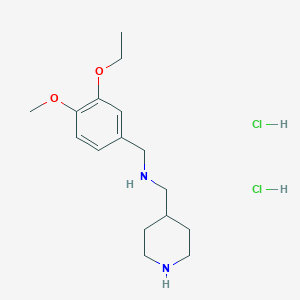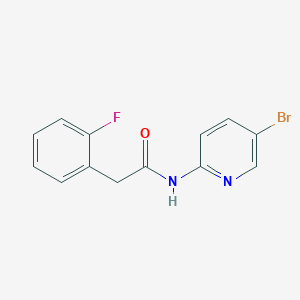![molecular formula C18H24N2O4 B4728418 2-({[4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4728418.png)
2-({[4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
Descripción general
Descripción
2-({[4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as MK-1775, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MK-1775 is a potent inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a critical role in the DNA damage response pathway.
Mecanismo De Acción
CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. It is activated in response to DNA damage and helps to prevent the replication of damaged DNA. CHK1 inhibition by 2-({[4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism of action makes this compound a promising candidate for cancer treatment, as cancer cells often have defects in the DNA damage response pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can lead to cell death. It has also been shown to promote the accumulation of DNA damage, which can lead to apoptosis. In addition, this compound has been shown to sensitize cancer cells to radiation therapy, which can enhance the efficacy of this treatment modality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be difficult to achieve optimal dosing in vivo, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are a number of potential future directions for the study of 2-({[4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of combination therapies that include this compound and other chemotherapeutic agents. Another area of interest is the identification of biomarkers that can be used to predict response to this compound treatment. Finally, there is interest in the development of new CHK1 inhibitors that may be more potent and selective than this compound.
Aplicaciones Científicas De Investigación
2-({[4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents, including gemcitabine, cisplatin, and etoposide, by inhibiting the CHK1 enzyme and promoting DNA damage. This compound has also been shown to sensitize cancer cells to radiation therapy, which is commonly used in the treatment of solid tumors.
Propiedades
IUPAC Name |
2-[(4-morpholin-4-ylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)20-9-11-24-12-10-20/h5-8,15-16H,1-4,9-12H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGUCBMZUXIMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4728339.png)

![N~1~-(3-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4728347.png)
![1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine](/img/structure/B4728360.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4728362.png)

![dimethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B4728387.png)

![ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate](/img/structure/B4728399.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4728402.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4728413.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4728419.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4728422.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4728423.png)